molecular formula C14H16FN3OS B2871856 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897480-83-0

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2871856
CAS No.: 897480-83-0
M. Wt: 293.36
InChI Key: RETYWNMQMFPAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position, linked via a piperazine ring to a propan-1-one group. This structure is designed to optimize interactions with biological targets, particularly serotonin receptors, as suggested by its structural similarity to compounds with documented receptor-binding activity .

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS/c1-2-12(19)17-6-8-18(9-7-17)14-16-13-10(15)4-3-5-11(13)20-14/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETYWNMQMFPAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of organic solvents such as toluene and the application of heat to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the piperazine moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes and receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Data

The table below compares the target compound with key analogs, focusing on structural variations and available pharmacological

Compound Name / ID Key Structural Features Pharmacological Data (IC₅₀/Ki) Reference
Target Compound : 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one 4-Fluoro-benzothiazole, piperazine, propan-1-one Not explicitly reported
Compound 7e Benzothiophene-2-yl, pyridin-2-yl-piperazine, propan-1-one IC₅₀ = 2.50 μM; Ki = 2.30 μM
G856-9089 4-Chloro-1,3-benzothiazole, benzenesulfonyl-propan-1-one Not reported
1-(3-Fluoro-4-[4-(2-fluorobenzoyl)piperazinyl]phenyl)propan-1-one 2-Fluorobenzoyl-piperazine, 3-fluoro-phenyl-propan-1-one Not reported
MK22 (RTC7) Thiophen-2-ylthio, 4-(trifluoromethyl)phenyl-piperazine, propan-1-one Not reported
Compound 19 Nitroimidazole, benzyl-ethyl substituents, piperazine-propan-1-one Not reported

Key Observations

Benzothiazole vs. Benzothiophene/Pyridine: Compound 7e (benzothiophene and pyridine) exhibits strong serotonin receptor binding (Ki = 2.30 μM) . The target compound’s 4-fluoro-benzothiazole may enhance binding due to fluorine’s electronegativity and improved lipophilicity compared to pyridine.

Thiophene-based analogs (e.g., MK22) replace benzothiazole with sulfur-containing heterocycles, which may reduce aromatic stacking interactions critical for receptor binding .

Piperazine-Propanone Linkage: Modifications to the propan-1-one chain (e.g., phenoxy substitution in ) can drastically affect metabolic stability and bioavailability. The target compound’s simple propan-1-one group may favor metabolic clearance over bulkier analogs .

Research Findings and Implications

  • Receptor Binding : The target compound’s benzothiazole-piperazine scaffold is structurally aligned with serotonin (5-HT₁A) receptor ligands, as seen in Compound 7e’s activity . Fluorine at the 4-position may enhance binding through hydrophobic and electronic effects.
  • Piperazine Attachments: Aryl carbonyl groups (e.g., 2-fluorobenzoyl in ) may introduce steric hindrance, reducing binding efficiency compared to the target compound’s direct benzothiazole linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.